molecular formula C11H12FN3O2 B2816330 1-[(5-Fluoropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol CAS No. 2380040-05-9

1-[(5-Fluoropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol

Cat. No.: B2816330
CAS No.: 2380040-05-9
M. Wt: 237.234
InChI Key: IIPUGLAUJHBRIT-UHFFFAOYSA-N
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Description

1-[(5-Fluoropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol is a synthetic organic compound that features a fluoropyrimidine moiety and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Fluoropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol typically involves the reaction of 5-fluoropyrimidine with an appropriate furan derivative under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the furan ring, followed by nucleophilic substitution with 5-fluoropyrimidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Fluoropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(5-Fluoropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-[(5-Fluoropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can inhibit enzyme activity by mimicking natural substrates, while the furan ring can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Fluoropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol is unique due to the combination of the fluoropyrimidine and furan rings, which confer distinct chemical properties and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-[(5-fluoropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O2/c1-11(16,9-3-2-4-17-9)7-15-10-13-5-8(12)6-14-10/h2-6,16H,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPUGLAUJHBRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC=C(C=N1)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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